Comparative Synthesis Yield: Superior Efficiency Over a Structural Isomer in Drug Intermediate Preparation
The synthesis of 2-bromo-4-chloro-6-fluorobenzaldehyde from 1,2-dibromo-5-chloro-3-fluorobenzene proceeds with a significantly higher yield (95%) compared to the alternative route from 2-bromo-4-chloro-6-fluoroaniline via diazotization (45%). This difference is critical for process economics in medicinal chemistry, directly impacting the cost and feasibility of synthesizing downstream drug candidates. The 95% yield method provides a more robust and scalable route for producing this key intermediate compared to the lower-yielding alternative [1].
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 45% (from 2-bromo-4-chloro-6-fluoroaniline) |
| Quantified Difference | +50 percentage points (more than double the yield) |
| Conditions | Target: Grignard reaction with i-PrMgCl and DMF at -40°C; Comparator: Diazotization of aniline with formaldoxime. |
Why This Matters
Higher synthetic yield reduces the cost per gram for procurement, especially for scale-up, and lowers the risk of supply chain bottlenecks in preclinical and clinical development.
- [1] Semantic Scholar. Synthesis of 4-bromo-6-chloro-1H-indazole (Yield 45%). https://www.semanticscholar.org/paper/Synthesis-of-4-bromo-6-chloro-1H-indazole View Source
